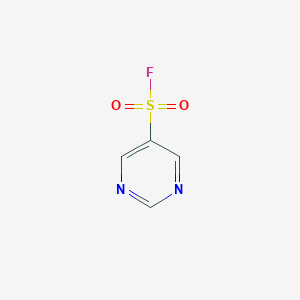

Pyrimidine-5-sulfonyl fluoride

Description

BenchChem offers high-quality Pyrimidine-5-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine-5-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

pyrimidine-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFKPOBKHUYDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230807-52-8 | |

| Record name | pyrimidine-5-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of pyrimidine-5-sulfonyl fluoride from thiols

Title: Synthesis of Pyrimidine-5-Sulfonyl Fluoride from Thiols: A Technical Whitepaper on Late-Stage SuFEx Precursors

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of modern click chemistry, enabling the rapid assembly of complex pharmacophores, covalent protein modifiers, and activity-based probes. Pyrimidine-5-sulfonyl fluorides are highly prized in this context due to the privileged nature of the pyrimidine scaffold in kinase inhibitors and other targeted therapeutic agents. However, the synthesis of these specific motifs is non-trivial. This whitepaper details the mechanistic rationale and self-validating protocols for the efficient synthesis of pyrimidine-5-sulfonyl fluorides starting from pyrimidine-5-thiols.

Mechanistic Rationale & Causality: Why Start from Thiols?

The direct synthesis of pyrimidine sulfonyl fluorides via electrophilic aromatic substitution (e.g., direct chlorosulfonation followed by fluorination) is fundamentally flawed. Pyrimidines are strongly π-deficient heterocycles; the two electronegative nitrogen atoms severely deactivate the ring toward electrophilic attack. Attempting direct sulfonation often requires extremely harsh conditions (e.g., oleum, high heat) that lead to ring degradation, poor regioselectivity, or complete reaction failure.

To bypass this thermodynamic hurdle, pyrimidine-5-thiols are utilized as pre-functionalized starting materials. The sulfur atom is already installed at the desired C5 position (typically achieved early in the synthetic sequence via nucleophilic aromatic substitution of a 5-halo pyrimidine or de novo cyclization). The synthetic challenge then shifts from difficult C–S bond formation to the highly favorable oxidative fluorination of the thiol.

Two dominant causal pathways exist for this transformation:

-

Chemical Oxidative Chlorination / Fluoride Exchange: The thiol is oxidized to a sulfonyl chloride using an in situ generated oxidant (e.g., SOCl₂/H₂O₂). The highly reactive, unstable sulfonyl chloride is immediately subjected to a halide exchange using KHF₂. KHF₂ is specifically selected over standard KF because the bifluoride anion (HF₂⁻) provides a mildly acidic microenvironment that accelerates the F/Cl exchange while suppressing the undesired hydrolysis of the sulfonyl chloride back to the sulfonic acid [2].

-

Electrochemical Oxidative Fluorination: Anodic oxidation of the thiol generates a transient radical cation/disulfide intermediate, which is subsequently trapped by a nucleophilic fluoride source (KF). This method completely eliminates the need for stoichiometric chemical oxidants and avoids the unstable sulfonyl chloride intermediate entirely [1].

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends on scale, available equipment, and environmental constraints. The following table summarizes the quantitative metrics of the primary methodologies utilized in the field [3].

| Methodology | Primary Reagents | Typical Yield | Scalability | Green Chemistry Profile |

| Electrochemical Oxidation | KF, Pyridine, e⁻ | 70–85% | High (Flow/Batch) | Excellent (No chemical oxidants) |

| One-Pot Oxidative Chlorination | SOCl₂, H₂O₂, KHF₂ | 80–95% | Very High (Gram-scale) | Moderate (Generates HCl/SO₂) |

| Hypochlorite Oxidation | Aqueous NaOCl, KF | 60–80% | Moderate | Good (Aqueous, cheap reagents) |

| Selectfluor Oxidation | Selectfluor | 50–70% | Low (Expensive) | Poor (Low atom economy) |

Workflow & Mechanistic Diagram

The following diagram illustrates the divergent synthetic pathways from pyrimidine-5-thiol to the target sulfonyl fluoride.

Mechanistic pathways for synthesizing pyrimidine-5-sulfonyl fluoride from pyrimidine-5-thiol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) guarantee that each mechanistic step has occurred before proceeding, preventing the carry-over of unreacted starting materials or hydrolyzed byproducts.

Protocol A: One-Pot Oxidative Chlorination and Fluoride Exchange

Adapted from the highly scalable SOCl₂/H₂O₂ methodology [2].

Rationale: Thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) react in situ to form a powerful, yet controlled, oxidative chlorinating species. This avoids the use of hazardous Cl₂ gas while ensuring complete oxidation of the thiol.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrimidine-5-thiol (1.0 mmol) in a minimal amount of acetonitrile (2.0 mL).

-

Activation: Add SOCl₂ (3.0 mmol, 3.0 equiv.) to the stirring solution at 0 °C.

-

Oxidation: Dropwise, carefully add 30% aqueous H₂O₂ (8.0 mmol, 8.0 equiv.). Caution: Exothermic reaction with gas evolution (SO₂, HCl). Stir at room temperature for 15 minutes.

-

IPC 1 (Validation of Sulfonyl Chloride Formation): Withdraw a 10 µL aliquot, quench in 100 µL of cold methanol (which converts the highly reactive sulfonyl chloride into a stable methyl sulfonate). Analyze via LC-MS. The complete disappearance of the thiol mass [M+H]⁺ and the appearance of the methyl sulfonate mass validates complete oxidation.

-

Fluoride Exchange: Introduce a saturated aqueous solution of KHF₂ (2.0 mL) directly into the reaction mixture. Stir vigorously at room temperature for 12 hours. The biphasic nature requires high stirring rates to facilitate the interfacial F/Cl exchange.

-

Workup: Extract the mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

IPC 2 (Validation of Final Product): Dissolve a crude sample in CDCl₃. Run a ¹⁹F NMR spectrum. A sharp singlet between +50 to +65 ppm (relative to CFCl₃) definitively confirms the successful installation of the heteroaryl sulfonyl fluoride.

Protocol B: Electrochemical Oxidative Fluorination

Adapted from the green electrochemical approach by Noël and co-workers [1].

Rationale: This protocol uses electrons as a traceless oxidant. Pyridine acts as a base to deprotonate the thiol, facilitating anodic oxidation to the disulfide/radical cation, while KF serves as the nucleophilic fluoride source.

Step-by-Step Methodology:

-

Electrochemical Setup: Utilize an undivided electrochemical cell equipped with a graphite anode and a stainless steel cathode.

-

Reaction Mixture: Dissolve pyrimidine-5-thiol (1.0 mmol) in a 1:1 (v/v) mixture of CH₃CN and 1 M aqueous HCl (4.0 mL total volume).

-

Reagent Addition: Add KF (5.0 mmol, 5.0 equiv.) and pyridine (1.0 mmol, 1.0 equiv.) to the solution.

-

Electrolysis: Apply a constant potential of 3.2 V (or a constant current of 15 mA) at room temperature under vigorous stirring.

-

IPC 1 (Validation of Disulfide Intermediate): After 45 minutes, monitor the reaction via TLC (Hexane:EtOAc 3:1). The thiol spot (Ellman's reagent positive) should be completely converted to a less polar disulfide intermediate (UV active, Ellman's negative).

-

Completion: Continue electrolysis until the disulfide intermediate is fully consumed (typically 3–5 hours), converting entirely to the sulfonyl fluoride.

-

Workup: Dilute with water, extract with dichloromethane (3 × 10 mL), dry over MgSO₄, and evaporate the solvent. Purify via flash column chromatography if necessary.

References

-

Noël, T., et al. "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society, 2019. URL: [Link]

-

Organic Chemistry Portal. "Sulfonyl fluoride synthesis by fluorination." Organic Chemistry Portal Database, 2026. URL: [Link]

Beyond Cysteine: Pyrimidine-5-Sulfonyl Fluoride and SuFEx-Mediated Covalent Protein Modification

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors, such as acrylamides, designed to target highly nucleophilic, non-catalytic cysteine residues. However, because druggable cysteines are relatively rare across the human proteome, the field is rapidly pivoting toward "beyond-cysteine" targeting. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for the covalent modification of lysine, tyrosine, and histidine residues [3].

This whitepaper provides an in-depth mechanistic and procedural guide to utilizing the pyrimidine-5-sulfonyl fluoride warhead. By combining the privileged kinase-binding properties of the pyrimidine scaffold with the latent electrophilicity of the sulfonyl fluoride group, researchers can engineer highly selective, self-validating probes for chemoproteomic profiling and therapeutic development.

Mechanistic Foundations: The Logic of SuFEx in Protein Environments

Latent Electrophilicity and Microenvironment Activation

Sulfonyl fluorides (–SO₂F) possess a unique physicochemical profile termed "latent electrophilicity." Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, sulfonyl fluorides are thermodynamically stable and highly resistant to reduction[3]. The S–F bond remains virtually inert in standard biological buffers.

The Causality of Activation: The SuFEx reaction is not driven by intrinsic reactivity but by proximity-induced microenvironment activation. When a pyrimidine-5-sulfonyl fluoride ligand binds to a protein pocket, the local environment catalyzes the reaction. Specifically, hydrogen-bonding networks (often from backbone amides or proximal polar side chains) coordinate the highly electronegative fluorine atom. This solvation pulls electron density away from the sulfur center, lowering the activation energy for nucleophilic attack. Once activated, the ε-amino group of a lysine or the phenolic hydroxyl of a tyrosine attacks the sulfur(VI) center, expelling the fluoride ion and forming a highly stable, irreversible sulfonamide or sulfonate linkage [5].

Figure 1: Logic pathway of proximity-induced SuFEx activation within a protein binding pocket.

The Pyrimidine Scaffold: Electronic Tuning and Stability

The selection of the pyrimidine ring as the scaffold for the sulfonyl fluoride warhead is highly strategic for two reasons:

-

Target Recognition: Pyrimidine scaffolds (e.g., 2-anilinopyrimidines) are privileged structures in kinase inhibitor design, frequently forming critical bidentate hydrogen bonds with the kinase hinge region [4].

-

Electronic Tuning: The electron-deficient, nitrogen-rich nature of the pyrimidine ring enhances the electrophilicity of the attached sulfonyl fluoride compared to a standard phenyl ring. This allows for efficient reaction with less nucleophilic residues at physiological pH.

Critical Stability Considerations: This electronic tuning comes at a cost to hydrolytic stability. Recent structural-stability profiling indicates that pyrimidine-5-sulfonyl fluoride can decompose by approximately 10% over a month at room temperature, likely through SO₂ extrusion interrupted by hydrolysis [1]. Consequently, experimental protocols must mandate the fresh preparation of assay stocks in anhydrous DMSO to prevent premature degradation and ensure reproducible labeling.

Target Scope: Overcoming Resistance and Profiling the Kinome

A landmark application of pyrimidine-based sulfonyl fluorides is the development of broadly reactive kinase probes, such as XO44. By installing a sulfonyl fluoride on a promiscuous pyrimidine 3-aminopyrazole scaffold, researchers can covalently label the conserved catalytic lysine present in the ATP-binding pocket of hundreds of kinases[2][3]. This enables the profiling of active kinases directly in live cells, overcoming the limitations of reversible inhibitors which often wash out during sample preparation.

Furthermore, these warheads are critical for overcoming acquired drug resistance. For instance, in mutant EGFR (L858R/T790M/C797S), the traditional nucleophilic Cys797 is mutated to a serine, rendering acrylamide-based drugs like osimertinib ineffective. By deploying a pyrimidine-based sulfonyl fluoride, researchers successfully targeted the catalytic Lys745, restoring covalent inhibition through a stable sulfonamide bond [4].

Quantitative Data: Warhead Reactivity Comparison

To guide warhead selection, the following table summarizes the comparative reactivity and stability profiles of common covalent modifiers.

| Warhead Type | Primary Target Residue(s) | Aqueous Stability | Intrinsic Electrophilicity | Reversibility |

| Acrylamide | Cysteine | High | Moderate | Irreversible |

| Chloroacetamide | Cysteine | Moderate | High | Irreversible |

| Pyrimidine-5-SO₂F | Lysine, Tyrosine, Histidine | Moderate (Degrades ~10%/month at RT) [1] | Latent (Requires activation) | Irreversible |

| Aryl Fluorosulfate | Tyrosine, Lysine | High | Very Low (Highly latent) | Irreversible |

| Boronic Acid | Serine, Threonine | High | High | Reversible |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every covalent labeling experiment must be designed as a self-validating system. The following protocols incorporate mandatory negative controls to definitively prove that the observed effects are driven by the SuFEx reaction, rather than non-specific hydrophobic aggregation.

Protocol 1: Intact Protein LC-MS Profiling for Covalent Adduct Formation

This protocol verifies the stoichiometry and specific mass shift associated with SuFEx labeling.

Step-by-Step Methodology:

-

Protein Preparation: Dilute the purified recombinant target protein (e.g., a kinase domain) to 2 µM in a SuFEx-compatible buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid primary amine-containing buffers like Tris, which can act as competing nucleophiles.

-

Compound Preparation: Prepare a 10 mM stock of the pyrimidine-5-sulfonyl fluoride ligand in anhydrous DMSO. Concurrently, prepare a 10 mM stock of a non-covalent control analog (where the –SO₂F group is replaced by –H or –CH₃).

-

Incubation: Add the compounds to the protein solution to a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration is ≤1% (v/v). Incubate at 25°C or 37°C for 1 to 4 hours.

-

Quenching & Desalting: Quench the reaction by adding 1% formic acid. Desalt the samples using Zeba spin columns or via online LC-MS desalting cartridges to remove excess unreacted ligand.

-

LC-MS Analysis: Inject the samples onto a high-resolution mass spectrometer (e.g., Q-TOF). Deconvolute the raw mass spectra using appropriate software (e.g., MaxEnt1).

-

Validation Logic: The experiment is validated only if the target protein shows a mass shift corresponding to the ligand mass minus the fluoride ion (M + Ligand - 19 Da), while the protein incubated with the non-covalent control analog shows zero mass shift [5].

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This workflow is used to identify the specific residues modified by the pyrimidine-SO₂F probe in a complex cellular lysate.

Figure 2: Workflow for Competitive Activity-Based Protein Profiling (ABPP) using alkyne-tagged SuFEx probes.

Step-by-Step Methodology:

-

Lysate Preparation: Lyse cells in PBS containing protease inhibitors (EDTA-free). Clarify by centrifugation at 14,000 x g for 15 minutes. Adjust protein concentration to 2 mg/mL.

-

Competitive Pre-incubation (The Validation Step): Divide the lysate into two aliquots. To Aliquot A (Control), add DMSO. To Aliquot B (Competition), add 10 µM of a known, potent reversible inhibitor of the target protein. Incubate for 30 minutes at 37°C. Logic: The reversible inhibitor occupies the active site, blocking the microenvironment required for SuFEx activation.

-

Probe Labeling: Add 1 µM of an alkyne-tagged pyrimidine-5-sulfonyl fluoride probe to both aliquots. Incubate for 1 hour at 37°C.

-

Click Chemistry (CuAAC): Add a click-chemistry master mix containing Biotin-PEG3-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature.

-

Protein Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform. Resuspend the protein pellet in 1% SDS/PBS and enrich biotinylated proteins using streptavidin-agarose beads.

-

Digestion & LC-MS/MS: Perform on-bead tryptic digestion. Analyze the resulting peptides via LC-MS/MS to identify the site of modification. True targets will show a heavy reduction in peptide spectral matches (PSMs) in Aliquot B compared to Aliquot A [2].

Conclusion

The pyrimidine-5-sulfonyl fluoride warhead represents a sophisticated evolution in covalent drug discovery. By leveraging the latent electrophilicity of SuFEx chemistry and the privileged binding characteristics of the pyrimidine scaffold, researchers can systematically target non-cysteine nucleophiles. However, success dictates rigorous attention to compound stability in solution and the implementation of strict, self-validating chemoproteomic controls to distinguish true microenvironment-activated labeling from non-specific background reactivity.

References

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ResearchG

- Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes bioRxiv

- Reactive chemistry for covalent probe and therapeutic development PubMed Central (PMC)

- A Sulfonyl Fluoride Derivative Inhibits EGFRL858R/T790M/C797S by Covalent Modification of the C

- Efficient Ligand Discovery Using Sulfur(VI)

Discovery and Application of Pyrimidine-5-Sulfonyl Fluoride as a Broad-Spectrum Chemical Probe

An In-Depth Technical Guide on SuFEx-Based Chemoproteomic Kinase Profiling

Executive Summary & Scientific Rationale

In the landscape of drug discovery, protein kinases represent one of the most critical families of therapeutic targets. However, quantifying the engagement of small-molecule inhibitors with multiple endogenous kinases in live cells has historically been an unmet challenge[1]. Traditional in vitro assays fail to replicate the complex intracellular environment, including high physiological ATP concentrations and native protein-protein interactions.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized our approach to covalent chemical biology[2]. As a Senior Application Scientist, I have observed that the discovery of pyrimidine-5-sulfonyl fluoride derivatives—most notably the probe XO44 (PF-6808472)—represents a paradigm shift. By coupling a pyrimidine 3-aminopyrazole scaffold with a sulfonyl fluoride (SF) warhead, researchers created a probe that achieves the perfect balance of aqueous stability and targeted reactivity, enabling the broad-spectrum profiling of the intracellular kinome[3].

Structural Design & SuFEx Mechanism of Action

The design of the XO44 probe is a masterclass in rational chemical biology. To act as an effective broad-spectrum probe, the molecule must satisfy two opposing requirements: it must be promiscuous enough to bind many kinases, yet stable enough to avoid non-specific reactions with the thousands of off-target nucleophiles in a cell.

The Causality of the Scaffold

The pyrimidine 3-aminopyrazole core was selected because it acts as a highly effective ATP mimetic. It forms three critical hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket[1]. This non-covalent anchoring is the mandatory first step; without it, the probe cannot compete with intracellular ATP (which is present at millimolar concentrations).

The Causality of the Warhead

Aryl sulfonyl fluorides are unique among electrophiles because they are virtually inert in aqueous environments[2]. They require a specific protein microenvironment to activate their reactivity. Once the pyrimidine core anchors the probe in the ATP pocket, the sulfonyl fluoride group is positioned in precise proximity to a conserved catalytic lysine residue (e.g., Lys745 in the EGFR kinase domain)[4]. The local microenvironment enhances the nucleophilicity of the lysine, triggering the SuFEx reaction: the fluoride ion is displaced, and a highly stable, irreversible sulfonamide bond is formed[3].

Figure 1: Mechanism of SuFEx covalent labeling by pyrimidine sulfonyl fluoride probes.

Experimental Methodology: Live-Cell Chemoproteomic Profiling

To leverage the pyrimidine-5-sulfonyl fluoride probe for target engagement studies, we employ a quantitative mass spectrometry (LC-MS/MS) workflow. The following protocol is designed as a self-validating system , ensuring that every signal detected is a true covalent modification.

Step-by-Step Protocol

-

Live Cell Incubation (Target Engagement):

-

Action: Incubate live Jurkat cells with 10 µM of the XO44 probe for 1 hour.

-

Causality: Treating live cells ensures that kinase labeling occurs in the presence of native ATP concentrations and intact signaling complexes[1].

-

-

Cell Lysis and Denaturation:

-

Action: Wash cells with cold PBS and lyse in a denaturing buffer (e.g., 1% SDS).

-

Causality: Denaturation immediately halts all enzymatic activity and unfolds the proteins, exposing the terminal alkyne handle on the covalently bound XO44 probe for downstream chemistry.

-

-

CuAAC Click Chemistry:

-

Action: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate.

-

Causality: The alkyne tag on XO44 is bioorthogonal. It remains completely inert during live-cell incubation, preventing toxicity. The click reaction selectively attaches a biotin affinity tag only to proteins that have been covalently modified by the probe.

-

-

Streptavidin Enrichment & Stringent Washing (Self-Validation Checkpoint):

-

Action: Incubate the proteome with streptavidin-agarose beads. Wash the beads stringently with 1% SDS, 8M urea, and PBS.

-

Causality: This is the critical self-validation step. Because the SuFEx reaction forms an unbreakable covalent bond, the true targets will remain attached to the beads even under harsh denaturing washes. Any non-covalently bound background proteins are stripped away, eliminating false positives.

-

-

On-Bead Trypsin Digestion:

-

Action: Reduce, alkylate, and digest the enriched proteins with trypsin directly on the beads.

-

Causality: The biotin-streptavidin interaction is notoriously difficult to break. On-bead digestion circumvents the need for harsh elution conditions, allowing the release of peptide fragments directly into the supernatant for MS analysis.

-

-

LC-MS/MS Analysis:

-

Action: Analyze the resulting peptides using high-resolution label-free quantitative mass spectrometry.

-

Figure 2: Step-by-step chemoproteomic workflow for broad-spectrum kinase profiling.

Quantitative Data & Profiling Results

The application of the XO44 probe has yielded unprecedented insights into the intracellular kinome. By analyzing the data from label-free mass spectrometry, researchers have demonstrated that XO44 can covalently modify up to 133 endogenous kinases in a single cell line[1].

Furthermore, this probe serves as a powerful competition platform. By pre-treating cells with a clinical kinase inhibitor (such as dasatinib) before adding XO44, researchers can quantify exactly which kinases the drug engages in live cells, revealing saturable binding at clinically relevant concentrations[3].

Table 1: Comparison of Kinase Probe Properties

| Probe Name | Chemical Scaffold | Reactive Warhead | Target Residue | Kinases Identified (Jurkat) | Primary Application |

| FSBA | Adenosine | Sulfonyl Fluoride | Lysine | ~10 - 20 | In vitro active site mapping |

| XO44 | Pyrimidine 3-aminopyrazole | Sulfonyl Fluoride | Lysine | 133 | Live-cell chemoproteomics[5] |

| Dasatinib | Thiazole | None (Reversible) | ATP Pocket | N/A | Targeted therapeutic drug |

Conclusion

The discovery and optimization of pyrimidine-5-sulfonyl fluoride chemical probes mark a critical advancement in chemical biology. By harnessing the context-dependent reactivity of SuFEx chemistry, probes like XO44 provide an authoritative, self-validating mechanism to interrogate the kinome in its native state[1]. For drug development professionals, integrating these covalent probes into preclinical workflows ensures that target engagement and off-target liabilities are accurately quantified long before a compound enters clinical trials.

References

-

Zhao, Q., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society, 2017. URL:[Link]

-

Zhao, Q., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes" (PMC Full Text). National Institutes of Health, 2017. URL:[Link]

-

Dong, J., et al. "Structure-based design and analysis of SuFEx chemical probes." RSC Medicinal Chemistry, 2020. URL:[Link]

-

"5U8L: Crystal structure of EGFR kinase domain in complex with a sulfonyl fluoride probe XO44." RCSB Protein Data Bank, 2017. URL:[Link]

Sources

- 1. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rcsb.org [rcsb.org]

- 5. PF-6808472 (XO44) | pan-kinase inhibitor | Probechem Biochemicals [probechem.com]

Electrochemical Synthesis of Sulfonyl Fluorides: A Comprehensive Technical Guide

Executive Summary & Scientific Context

Sulfonyl fluorides (R-SO₂F) have established themselves as a "privileged moiety" in modern organic synthesis, chemical biology, and drug discovery[1]. Their unique balance of thermodynamic stability and specific reactivity makes them the premier functional group for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, covalent protein modification, and ¹⁸F-radiolabeling[1].

Historically, accessing these molecules required the halogen exchange of moisture-sensitive sulfonyl chlorides using hazardous reagents (e.g., anhydrous HF, DAST) or the use of expensive electrophilic fluorinating agents like Selectfluor[2]. As application scientists and process chemists, we recognize that these traditional routes suffer from poor atom economy, severe safety liabilities, and limited functional group tolerance.

The advent of electro-organic synthesis has provided a paradigm shift. By utilizing electrical current as a traceless, tunable oxidant, researchers can bypass stoichiometric chemical oxidants entirely. This whitepaper details the core electrochemical methodologies for synthesizing sulfonyl fluorides, focusing on the mechanistic causality and self-validating protocols necessary for reproducible bench-to-pilot scale implementation.

Mechanistic Principles of Electrochemical Fluorosulfonylation

Electrochemical fluorosulfonylation relies on the anodic oxidation of sulfur-containing precursors to generate reactive sulfur-centered radicals, which are subsequently oxidized and trapped by a fluoride source. Understanding the electrochemical cascade is critical for troubleshooting and optimizing reaction conditions.

Mechanistic convergence of various sulfur precursors to sulfonyl fluorides via anodic oxidation.

The convergence of these pathways hinges on the generation of the sulfonyl radical (R-SO₂•) .

-

For thiols , the process begins with a single-electron oxidation at the anode to form a thiyl radical, which reacts with an oxygen source (typically water) to form a sulfinic acid intermediate[1].

-

Further oxidation yields the sulfonyl radical, which undergoes another single-electron transfer (SET) to form the highly electrophilic sulfonyl cation (R-SO₂⁺) .

-

Finally, nucleophilic attack by a fluoride source yields the stable sulfonyl fluoride[1].

Core Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been selected based on their robustness, substrate scope, and operational safety.

Method A: Direct Oxidative Coupling of Thiols/Disulfides with KF

Developed by , this method is celebrated for using widely available starting materials and an inexpensive, safe fluoride source (KF)[1].

-

Causality & Experimental Design: Using a biphasic system (CH₃CN/1 M HCl) is non-intuitive but critical. The organic phase solubilizes the thiol, while the aqueous acidic phase provides the necessary oxygen atoms for the sulfonyl group and solubilizes the KF[1]. Pyridine acts as a base and proton shuttle, facilitating the initial deprotonation of the thiol at the anode, while the inexpensive graphite/iron electrodes resist degradation under acidic oxidative conditions[1].

-

Step-by-Step Protocol:

-

Equip an undivided electrochemical cell with a graphite (C) anode and an iron (Fe) or stainless steel cathode[1].

-

Charge the cell with the thiol or disulfide substrate (2.0 mmol), KF (10.0 mmol, 5.0 equiv), and pyridine (2.0 mmol, 1.0 equiv)[1].

-

Add 20 mL of a biphasic solvent mixture consisting of CH₃CN and 1 M aqueous HCl (1:1 v/v)[1].

-

Stir the mixture vigorously to maintain a stable emulsion.

-

Apply a constant current of 20 mA (current density ~4.1 mA/cm²) for 12 hours at room temperature[1].

-

Extract the product using ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

-

Method B: Anodic Oxidation of Sulfinic Salts with Et₃N·3HF

Reported by , this strategy utilizes stable sulfinic salts.

-

Causality & Experimental Design: Sulfinic salts (R-SO₂Na) already contain the requisite sulfur-oxygen bonds, bypassing the need for an external oxygen source (like water) and lowering the overall oxidation potential required. Triethylamine hydrofluoride (Et₃N·3HF) is chosen over KF because it is a liquid HF equivalent with improved safety, is highly soluble in organic solvents, and acts as both the fluoride source and the supporting electrolyte[3].

-

Step-by-Step Protocol:

-

In an undivided cell equipped with a carbon anode and a platinum cathode, add the sodium sulfinate salt (1.0 mmol)[3].

-

Add Et₃N·3HF (3.0–5.0 equiv) as the dual fluoride source and electrolyte[3].

-

Dissolve the mixture in an appropriate organic solvent (e.g., CH₃CN).

-

Apply a constant current (e.g., 10–15 mA) until complete consumption of the starting material is observed via TLC or GC-MS[3].

-

Quench carefully with saturated aqueous NaHCO₃ to neutralize residual HF, extract with dichloromethane, and purify.

-

Method C: Oxidative Fluorination of Sulfonyl Hydrazides

Developed by the , this approach converts bench-stable sulfonyl hydrazides into sulfonyl fluorides[4].

-

Causality & Experimental Design: Direct anodic oxidation of hydrazides can lead to electrode passivation. By introducing tetrabutylammonium iodide (n-Bu₄NI) at 20 mol%, the iodide acts as a redox mediator[4]. Iodide is oxidized at the anode to an active iodine species, which then chemically oxidizes the hydrazide in the bulk solution, releasing N₂ gas and generating the sulfonyl radical[4]. DMSO is used as a co-solvent to stabilize the radical intermediates[4].

-

Step-by-Step Protocol:

-

Set up an undivided cell with platinum electrodes (both anode and cathode)[4].

-

Add the sulfonyl hydrazide (0.3 mmol), Et₃N·3HF (0.9 mmol, 3.0 equiv), and n-Bu₄NI (0.06 mmol, 20 mol%)[4].

-

Dissolve the reagents in a solvent mixture of CH₂Cl₂ (2.0 mL) and DMSO (0.5 mL)[4].

-

Electrolyze at a constant current of 15 mA for 10 hours at room temperature[4].

-

Dilute with water, extract with ethyl acetate, and purify via column chromatography.

-

Comparative Analysis of Methodologies

To assist process chemists in selecting the appropriate route based on precursor availability and facility capabilities, the quantitative parameters of the discussed methods are summarized below.

| Strategy | Precursor | Fluoride Source | Electrodes (Anode / Cathode) | Solvent System | Current / Additives | Key Advantage |

| Oxidative Coupling | Thiols / Disulfides | KF (5.0 equiv) | Graphite (C) / Iron (Fe) | CH₃CN / 1 M aq. HCl | 20 mA / Pyridine | Uses widely available, inexpensive starting materials and a highly safe, solid fluoride source. |

| Sulfinate Oxidation | Sulfinic Salts | Et₃N·3HF | Carbon (C) / Platinum (Pt) | Organic (e.g., CH₃CN) | Constant Current | Pre-installed SO₂ group reduces required oxidation potential; no external oxygen source needed. |

| Hydrazide Oxidation | Sulfonyl Hydrazides | Et₃N·3HF (3.0 equiv) | Platinum (Pt) / Platinum (Pt) | CH₂Cl₂ / DMSO | 15 mA / n-Bu₄NI | Mild conditions; utilizes a redox mediator (iodide) to prevent over-oxidation and electrode passivation. |

Experimental Setup & Cell Design

The physical configuration of the electrochemical cell dictates mass transfer and current distribution. For the synthesis of sulfonyl fluorides, an undivided cell is universally preferred due to its lower internal resistance and simplified operation compared to divided cells[4].

Standard undivided electrochemical cell configuration for fluorosulfonylation.

Best Practices for Setup:

-

Agitation: Vigorous stirring is mandatory, especially in biphasic systems (Method A), to ensure the organic substrate is continuously delivered to the electrode double layer.

-

Cathodic Events: The primary cathodic reaction in these protocols is the reduction of protons to hydrogen gas (H₂ evolution)[1]. Ensure reactions are conducted in a well-ventilated fume hood.

-

Electrode Spacing: Maintain a narrow inter-electrode gap (typically 5–10 mm) to minimize ohmic drop (iR drop), which is particularly critical when using organic solvents with lower conductivity.

References

-

Bartolomeu, A. A., Verwijlen, L. M. H. M., Cao, Y., de Oliveira, K. T., & Noël, T. "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society, 2019. URL:[Link]

-

Zhang, L., Cheng, X., & Zhou, Q.-L. "Electrochemical Synthesis of Sulfonyl Fluorides with Triethylamine Hydrofluoride." Chinese Journal of Chemistry, 2022. URL:[Link]

-

Park, J. K., Oh, J., & Lee, S. "Electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides." Organic Chemistry Frontiers, 2022. URL:[Link]

-

Tang, L., Yang, Y., Wen, L., Yang, X., & Wang, Z. "Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides." RSC Advances, 2023. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Sulfur(VI) Fluoride Exchange (SuFEx): The Next-Generation Click Chemistry for Drug Discovery and Chemical Biology

Executive Summary

Since the introduction of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), click chemistry has revolutionized molecular assembly. However, the reliance on transition metals and the requirement for pre-functionalized substrates often limit its utility in sensitive biological systems[1]. In 2014, Sharpless and co-workers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a second-generation, metal-free click chemistry[2][3]. By exploiting the unique physicochemical stability and context-dependent reactivity of the S(VI)-F bond, SuFEx provides an unparalleled platform for synthesizing complex polymers, bioconjugates, and targeted covalent inhibitors[4]. This whitepaper provides an in-depth technical analysis of SuFEx mechanisms, catalytic strategies, and its transformative applications in high-throughput medicinal chemistry.

Mechanistic Foundations: The S(VI)-F Bond

The efficacy of SuFEx is rooted in the "Goldilocks reactivity" of the sulfur(VI)-fluoride bond[5]. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and off-target nucleophilic attack, sulfonyl fluorides are exceptionally stable[2].

The causality behind this stability lies in the heterolytic nature of the S-F bond cleavage. The bond is highly resistant to reduction, thermolysis, and spontaneous hydrolysis[6]. It remains entirely inert in aqueous environments and biological media until it is activated by a specific catalyst or brought into close proximity with a reactive nucleophile (such as within a protein binding pocket)[1][5]. When activation occurs, the exchange is thermodynamically driven by the formation of highly stable S-O or S-N connective linkages and the stabilization of the extruded fluoride ion[6].

Caption: Core components and workflow of the SuFEx click chemistry platform.

Core SuFEx Hubs and Linkages

SuFEx chemistry relies on specific connective hubs that dictate the three-dimensional geometry of the resulting molecules:

-

Sulfuryl Fluoride (SO2F2): A widely available gas that reacts with phenols and secondary amines to yield aryl fluorosulfates and sulfamoyl fluorides[4][7].

-

Thionyl Tetrafluoride (SOF4): A multidimensional hub that reacts with primary amines to form iminosulfur oxydifluorides. Unlike planar triazoles formed in CuAAC, SOF4 projects its ligands outward into three-dimensional space along tetrahedral vertices, which is highly advantageous for exploring chemical space in drug discovery[3][8].

-

Ethenesulfonyl Fluoride (ESF): A powerful Michael acceptor used to install the -SO2F warhead onto diverse N, O, S, and C nucleophilic scaffolds[6].

Catalytic Mechanisms: Organobases vs. Bifluoride Salts

Early SuFEx protocols relied heavily on organosuperbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to deprotonate nucleophiles and drive the reaction[7]. However, strong bases can lead to unwanted side reactions and degradation in sensitive substrates.

To overcome this, bifluoride salts (e.g., Q+[FHF]-) were developed as a superior catalytic class. The causality for their enhanced performance lies in their acidity compared to DBU. The bifluoride ion acts via hydrogen-bonding activation of the S-F bond rather than sheer basicity, allowing the reaction to proceed with significantly lower catalyst loading (down to 0.05 mol%)[7][9]. This makes bifluoride catalysis the preferred method for industrial scale-up and the synthesis of high-molecular-weight polysulfates[9][10].

Expanding the Druggable Proteome

Historically, targeted covalent inhibitors have relied on acrylamides to target reactive cysteine residues. However, cysteine is relatively rare in the proteome, limiting the scope of covalent drug discovery[5]. SuFEx warheads (such as aryl fluorosulfates) solve this by selectively targeting alternative nucleophilic residues—specifically tyrosine, lysine, histidine, serine, and threonine—when guided by a reversible binding ligand[1][5][11]. The resulting adducts, particularly with N-acetyltyrosine and N-acetyllysine, exhibit exceptional stability[11].

High-Throughput Medicinal Chemistry Pipeline

The biocompatibility of SuFEx enables a revolutionary approach to hit-to-lead optimization. Because the fluoride leaving group is non-toxic at millimolar concentrations and the S(VI)-F bond is inert to water, SuFEx reactions can be performed at the picomole scale and screened directly in biological assays without purification[5][12]. In a landmark study targeting the bacterial cysteine protease SpeB, a weak high-throughput screening hit (Ki = 8 μM) was diversified into 460 analogs via SuFEx using an iminosulfur oxydifluoride motif. Direct screening of the crude reaction mixtures yielded a highly potent covalent lead (Ki = 18 nM)[8][12].

Caption: High-Throughput SuFEx Hit-to-Lead Optimization Pipeline.

Quantitative Analysis of SuFEx Parameters

The following table summarizes the quantitative and operational parameters for key SuFEx transformations to guide experimental design:

| SuFEx Hub | Key Reagent | Target Nucleophile | Preferred Catalyst | Typical Product | Reaction Scale |

| Sulfuryl Fluoride | SO2F2 gas | Phenols | [FHF]- (0.05 mol%) | Aryl Fluorosulfates | Gram to multi-gram |

| Thionyl Tetrafluoride | SOF4 gas | Primary Amines | Et3N | Iminosulfur Oxydifluorides | Milligram to Gram |

| Ethenesulfonyl Fluoride | ESF liquid | N, O, S, C nucleophiles | None / Mild Base | Sulfonyl Fluoride warheads | Milligram to Gram |

| Iminosulfur Oxydifluoride | RN=S(O)F2 | Secondary Amines | None / Mild Base | Sulfamides | Picomole (HTS) |

Self-Validating Experimental Protocols

Protocol A: Synthesis of Aryl Fluorosulfates using SO2F2 and Bifluoride Catalysis

Rationale: Utilizing a bifluoride catalyst prevents the base-catalyzed degradation often seen with DBU, ensuring high atom economy and enabling scale-up[7][9].

-

Preparation: Dissolve the target phenol derivative (1.0 equiv) in anhydrous acetonitrile or dichloromethane under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of a bifluoride salt (e.g.,[K(18-crown-6)][FHF], 0.05–0.1 mol%). Self-Validation Step: The solution should remain neutral to slightly acidic, preventing premature substrate degradation.

-

Gas Introduction: Introduce SO2F2 gas via a balloon or sparging line at room temperature. Ensure proper ventilation as SO2F2 is a fumigant[7].

-

Monitoring: Monitor the reaction via LC-MS. The S-F exchange is driven by the thermodynamic stability of the aryl fluorosulfate product.

-

Workup: Purify via standard aqueous workup. The low catalyst loading often eliminates the need for complex column chromatography.

Protocol B: Picomole-Scale SuFEx for Direct Biological Screening

Rationale: The kinetic stability of the S(VI)-F bond in aqueous media and the biological tolerance of the fluoride leaving group allow for the direct assaying of crude reaction mixtures, bypassing the traditional purification bottleneck[5][12].

-

Master Mix Preparation: Prepare a master mix of the iminosulfur oxydifluoride intermediate (10 mM) in anhydrous DMSO.

-

Library Dispensing: Dispense the intermediate into 384-well microtiter plates containing a library of diverse secondary amine building blocks (1.2 equiv).

-

Incubation: Incubate the plates overnight at room temperature to ensure complete S-N bond formation. Self-Validation Step: LC-MS sampling of a control well should confirm >95% conversion to the sulfamide product.

-

Direct Assaying: Directly add the biological assay buffer, the target enzyme (e.g., SpeB), and the fluorogenic substrate to the reaction wells.

-

Data Acquisition: Measure fluorescence kinetics to determine IC50/Ki values directly from the crude mixture, identifying potent covalent leads rapidly[8].

Sources

- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 3. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 5. tandfonline.com [tandfonline.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. escholarship.org [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chinese Academy of Sciences Shanghai Branch [english.shb.cas.cn]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

The Aqueous Stability of Sulfonyl Fluoride Electrophiles: A Technical Guide for Covalent Drug Discovery

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and chemical biology probes. Unlike traditional α,β-unsaturated carbonyls that strictly target cysteine, sulfonyl fluorides (SFs) offer a privileged "Goldilocks" reactivity profile—they are remarkably stable in aqueous environments yet highly reactive toward context-specific serine, threonine, tyrosine, lysine, and histidine residues within protein binding pockets. This whitepaper provides an in-depth mechanistic analysis of the aqueous stability of sulfonyl fluoride electrophiles, detailing how electronic effects, structural classifications, and buffer conditions dictate their hydrolytic half-lives. Furthermore, we provide a self-validating experimental protocol for kinetic profiling to ensure robust application in drug discovery workflows.

The SuFEx Paradigm: Balancing Reactivity and Stability

Historically, the integration of highly reactive electrophiles into biological systems was plagued by rapid off-target hydrolysis and poor pharmacokinetic profiles. The paradigm shifted with the formalization of SuFEx click chemistry by K. Barry Sharpless and colleagues, which highlighted the unique thermodynamic stability of the S(VI)-F bond[1].

Unlike sulfonyl chlorides, which undergo rapid hydrolysis and are susceptible to reduction, sulfonyl fluorides undergo exclusively heterolytic cleavage, rendering them highly resistant to reduction and thermolysis[1]. This inherent stability allows SFs to circulate in aqueous physiological environments without degrading, remaining latent until they encounter a highly specific, proximity-driven microenvironment (such as an enzyme active site) that catalyzes the fluoride exchange[2].

Mechanistic Determinants of Hydrolytic Stability

As an Application Scientist designing a covalent probe, it is critical to understand that the aqueous stability of an SF is not a static property; it is highly tunable and acutely sensitive to both intrinsic molecular features and extrinsic environmental factors.

Electronic Tuning and LUMO Energies

The hydrolytic stability of aryl sulfonyl fluorides correlates directly with the energy of their Lowest Unoccupied Molecular Orbital (LUMO)[3].

-

Electron-Withdrawing Groups (EWGs): Substituents such as para-amides or sulfonamides decrease the LUMO energy, increasing the electrophilicity of the sulfur center and accelerating hydrolysis[4].

-

Electron-Donating Groups (EDGs): Conversely, groups that increase electron density on the phenyl ring (e.g., para-methoxy or the addition of a methylene spacer) impart marked stabilization, extending the aqueous half-life significantly[4].

-

Heteroaryl Systems: The incorporation of heteroaromatics allows for nuanced tuning. For instance, the presence of an acidic nitrogen on a heteroaromatic ring can drastically extend the half-life (e.g., >200 hours) beyond computational LUMO predictions by modulating the local pKa and shielding the sulfonyl group from nucleophilic water attack[3]. Additionally, ortho-nitrobenzenesulfonyl fluorides have demonstrated remarkable stability, showing no signs of hydrolysis after three weeks at neutral pH[5].

Environmental Factors: pH and Buffer Identity

The rate of SF hydrolysis is fundamentally driven by hydroxide ion concentration. Experimental profiling demonstrates that half-lives at pH 8.0 are approximately 2-fold lower than at pH 7.0, and stability is dramatically reduced at pH 10.0[4].

Crucially, buffer identity dictates stability . Hydrolytic stability is approximately 2-fold greater in HEPES buffer compared to PBS at equivalent pH levels[4]. Causality: Phosphate ions in PBS can act as mild general base catalysts, facilitating the attack of water on the S(VI) center. HEPES, a zwitterionic sulfonic acid, lacks this nucleophilic/basic character, thereby preserving the integrity of the electrophile. (Note: Stability is independent of NaCl concentration[4]).

Structural Classifications

Beyond aryl SFs, heteroatom-linked S(VI) electrophiles offer extreme stability:

-

Fluorosulfates (-OSO₂F) and Sulfamoyl Fluorides (-NHSO₂F): These classes display the greatest hydrolytic resistance, undergoing negligible hydrolysis over 24 hours even at pH 8.0[4]. They require highly specific protein microenvironments or strong bifluoride catalysts to activate the exchange[1].

Fig 1. Mechanistic determinants governing the aqueous stability of sulfonyl fluoride electrophiles.

Quantitative Stability Profiles

To successfully deploy an SF probe, it should ideally possess an aqueous half-life of >4 hours at physiological pH to ensure sufficient target engagement before degradation[4]. The table below summarizes the kinetic behavior of various S(VI) classes.

| Electrophile Class | Representative Substituent | Buffer / pH | Observed Half-Life ( ) | Mechanistic Note |

| Aryl SF | para-amide | PBS (pH 7.0) | 10 – 30 h | Accelerated hydrolysis due to EWG lowering LUMO. |

| Aryl SF | para-methoxy | PBS (pH 7.0) | > 90 h | Stabilized by EDG. |

| Aryl SF | para-methoxy | PBS (pH 8.0) | ~ 27 h | ~2-fold reduction in stability vs pH 7.0. |

| Heteroaryl SF | Nitrogen-containing ring | PBS (pH 7.5) | > 200 h | Acidic nitrogen modulates local reactivity[3]. |

| Nitro-Aryl SF | ortho-nitro | Water (pH 7.4) | > 500 h (3 weeks) | Highly stable geometry; active as antibiotic[5]. |

| Fluorosulfate | Aryl-OSO₂F | PBS (pH 8.0) | Negligible over 24h | Highly stable; requires specific activation[4]. |

| Sulfamoyl Fluoride | Aryl-NHSO₂F | PBS (pH 8.0) | Negligible over 24h | Highly stable[4]. |

Self-Validating Protocol: Kinetic Profiling of Hydrolytic Stability

To accurately determine the half-life of novel SF compounds, researchers must employ a rigorous, self-validating LC-MS workflow. The following protocol is designed to eliminate artifacts caused by buffer catalysis, solvent evaporation, and ionization suppression.

Reagents and Preparation

-

Buffer Selection: Prepare 50 mM HEPES buffer (pH 7.4) and 50 mM PBS (pH 7.4). Rationale: Testing in both buffers validates whether the compound is susceptible to general base catalysis by phosphate ions.

-

Stock Solutions: Dissolve the SF compound in LC-MS grade DMSO to a concentration of 10 mM.

-

Internal Standard (IS): Select a chemically distinct, stable compound (e.g., an inert fluorosulfate or a stable isotope-labeled analog) to account for LC-MS injection variability.

Step-by-Step Methodology

-

Reaction Initiation: Dilute the 10 mM SF stock into the chosen aqueous buffer to a final concentration of 100 μM (final DMSO concentration ≤ 1% v/v to prevent co-solvent effects on hydrolysis).

-

Incubation: Incubate the solution in a thermomixer at 37 °C with gentle agitation (300 rpm) in sealed vials to prevent evaporation.

-

Time-Course Sampling: At predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), extract a 50 μL aliquot.

-

Quenching: Immediately quench the aliquot by adding 50 μL of ice-cold acetonitrile containing 1 μM of the Internal Standard. Rationale: The organic solvent precipitates any trace impurities and drastically lowers the dielectric constant, effectively halting hydrolysis.

-

Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to LC-MS vials.

-

LC-MS Analysis: Inject 5 μL onto a C18 reverse-phase column. Monitor the depletion of the parent SF mass using Multiple Reaction Monitoring (MRM) or High-Resolution Mass Spectrometry (HRMS).

-

Data Processing: Plot the natural log of the ratio of (SF Area / IS Area) versus time. Fit the data to a pseudo-first-order kinetic model to extract the rate constant ( ) and calculate the half-life ( ).

Fig 2. Self-validating experimental workflow for the kinetic profiling of SF hydrolytic stability.

Strategic Implications for Probe and Drug Design

The utility of sulfonyl fluorides in chemical biology stems directly from their tunable aqueous stability. For early-stage target identification (chemoproteomics), a highly reactive SF (lower LUMO, ~ 4-10 hours) may be desirable to maximize labeling of transient protein interactions. Conversely, for the development of oral covalent therapeutics, optimizing the warhead toward heteroaryl sulfonyl fluorides or fluorosulfates ( > 100 hours) is strictly required to ensure the drug survives systemic circulation and first-pass metabolism before engaging its target[3]. By rationally applying the principles of electronic tuning and buffer dynamics outlined in this guide, researchers can precisely engineer the reactivity-stability balance of next-generation covalent ligands.

Sources

- 1. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pyrimidine-5-sulfonyl fluoride for covalent enzyme inhibition

Application Note: Pyrimidine-5-Sulfonyl Fluoride as a SuFEx Warhead for Targeted Covalent Enzyme Inhibition

Introduction to SuFEx-Enabled Covalent Inhibition

The landscape of targeted covalent inhibitors (TCIs) has traditionally been dominated by electrophiles like maleimides and acrylamides that target highly nucleophilic cysteine residues[1]. However, because cysteine is relatively rare in protein binding pockets, expanding the druggable proteome requires warheads capable of engaging alternative nucleophiles such as tyrosine (Tyr), lysine (Lys), serine (Ser), and histidine (His)[2].

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced as the next generation of click chemistry, utilizes sulfonyl fluorides to achieve this goal[3]. Pyrimidine-5-sulfonyl fluoride represents a highly specialized, electron-deficient heteroaryl SuFEx warhead. The electron-withdrawing nature of the pyrimidine ring tunes the electrophilicity of the S(VI) center, making it an ideal candidate for covalent drug design against non-cysteine targets.

Mechanistic Principles: The "Sleeping Beauty" Phenomenon

A defining characteristic of sulfonyl fluorides is their "Goldilocks reactivity"[2]. The S-F bond possesses a high homolytic bond dissociation energy (approximately 90.5 kcal/mol), rendering it exceptionally stable in aqueous media and reductive biological environments (e.g., in the presence of high concentrations of glutathione)[1].

Unlike promiscuous electrophiles, SuFEx probes exhibit the "Sleeping Beauty" phenomenon: they remain entirely inert in biological fluids until they bind to a specific, naturally folded protein[4]. Activation only occurs when the protein's active site provides a precise microenvironment—specifically, a hydrogen-bonding network that stabilizes the fluoride leaving group and perfectly aligns the target nucleophile with the S(VI) center[3].

Fig 1. Mechanistic pathway of SuFEx activation within a protein microenvironment.

Target Amino Acid Profiling & Warhead Comparison

To understand the utility of pyrimidine-5-sulfonyl fluoride, it must be compared against traditional warheads. The table below synthesizes quantitative and qualitative data regarding stability and reactivity[1][5].

| Warhead Type | Primary Target Residue(s) | Aqueous Stability (t1/2) | GSH Reactivity | Activation Mechanism |

| Maleimide | Cysteine | < 1 hour | Extremely High | Intrinsic Electrophilicity |

| Acrylamide | Cysteine | > 24 hours | Moderate | Intrinsic Electrophilicity |

| Aryl Sulfonyl Fluoride | Tyr, Lys, Ser, His | > 72 hours | Negligible | Protein-Templated (SuFEx) |

| Pyrimidine-5-Sulfonyl Fluoride | Tyr, Lys, Ser, His | > 48 hours | Negligible | Enhanced Protein-Templated |

Note: The pyrimidine ring's nitrogen atoms withdraw electron density, slightly reducing the aqueous half-life compared to simple benzenesulfonyl fluorides, but significantly enhancing the capture rate of less nucleophilic residues like Tyrosine once bound in the active site.

Experimental Workflow & Self-Validating Protocols

The following protocol outlines a self-validating system for screening and confirming covalent inhibition using pyrimidine-5-sulfonyl fluoride derivatives.

Fig 2. Self-validating experimental workflow for SuFEx covalent inhibitors.

Phase 1: Incubation and "Sleeping Beauty" Validation

Objective: Confirm that covalent modification is driven by the enzyme's native 3D structure rather than non-specific chemical reactivity[4].

-

Preparation of Stocks: Dissolve the pyrimidine-5-sulfonyl fluoride compound in 100% anhydrous DMSO to a concentration of 10 mM.

-

Causality: Sulfonyl fluorides are highly stable in DMSO. Avoiding protic solvents during storage prevents premature, albeit slow, hydrolysis of the warhead.

-

-

Native Enzyme Incubation: Incubate the target enzyme (e.g., 1 µM) with the inhibitor (e.g., 10 µM) in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at 37°C for 1-4 hours.

-

Causality: HEPES is preferred over Tris. While SuFEx probes are generally resistant to simple amines without catalytic alignment, primary amines in Tris can theoretically compete over long incubation times.

-

-

Denatured Enzyme Control: Heat an aliquot of the enzyme at 95°C for 10 minutes to denature it. Cool to 37°C and incubate with the inhibitor under identical conditions.

-

Causality: This is the critical "Sleeping Beauty" test. If the compound labels the denatured enzyme, it is acting as a promiscuous electrophile. A true SuFEx probe will only label the native, folded enzyme[4].

-

Phase 2: Intact Mass Spectrometry (MS)

Objective: Verify the 1:1 stoichiometry of the covalent adduct.

-

Desalting: Pass the incubated samples (both native and denatured) through a C4 ZipTip or a rapid LC desalting column to remove buffer salts and unbound inhibitor.

-

MS Analysis: Analyze via ESI-TOF MS.

-

Causality: The mass of the native enzyme should shift by exactly [Mass of Inhibitor] -[Mass of Fluorine (19 Da)]. The denatured control should show no mass shift, confirming the requirement for a folded active site[4].

-

Phase 3: Bottom-Up Proteomics (Peptide Mapping)

Objective: Identify the specific amino acid residue modified by the pyrimidine-5-sulfonyl fluoride.

-

Digestion: Denature the covalently modified native enzyme (using 8M urea), reduce with DTT, alkylate with iodoacetamide, and digest with Trypsin overnight at 37°C.

-

LC-MS/MS: Analyze the peptide fragments using high-resolution tandem mass spectrometry.

-

Data Search: Search the raw data for a variable modification corresponding to the pyrimidine-5-sulfonyl adduct on Tyr, Lys, Ser, or His residues.

-

Causality: Pinpointing the exact residue proves that the inhibitor is active-site directed. Because the S-O or S-N bond formed via SuFEx is highly stable, the adduct easily survives the harsh conditions of tryptic digestion and collision-induced dissociation (CID) during MS/MS[5].

-

References[3] Zheng, Q. et al., "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase", PNAS (Proceedings of the National Academy of Sciences), https://www.pnas.org/doi/10.1073/pnas.1909972116[1] BLDpharm, "Sulfur(VI) Fluoride Exchange (SuFEx): The 'Golden Bond' for Next-Generation Click Chemistry", https://www.bldpharm.com/[5] ACS Publications, "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design", Journal of Medicinal Chemistry, https://pubs.acs.org/[4] Zheng, Q. et al., "“Sleeping beauty” phenomenon: SuFEx-enabled discovery of selective covalent inhibitors of human neutrophil elastase", Semantic Scholar, https://www.semanticscholar.org/[2] Taylor & Francis, "Covalent drug discovery using sulfur(VI) fluoride exchange warheads", Expert Opinion on Drug Discovery, https://www.tandfonline.com/

Sources

- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pnas.org [pnas.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

Pyrimidine-5-Sulfonyl Fluoride: A Chemoproteomic Probe for Broad-Spectrum Kinase Profiling

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.polyu.edu.hk [research.polyu.edu.hk]

- 3. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. kinaselogistics.com [kinaselogistics.com]

- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 7. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SuFEx Handle Fragment Library [otavachemicals.com]

- 15. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. med.stanford.edu [med.stanford.edu]

- 20. researchgate.net [researchgate.net]

Application Note: Covalent Targeting of Non-Catalytic Residues with Sulfonyl Fluorides

Executive Summary & Mechanistic Rationale

Historically, targeted covalent inhibitors (TCIs) have relied heavily on the engagement of highly nucleophilic cysteine residues using Michael acceptors (e.g., acrylamides). However, cysteine is one of the least abundant amino acids in the human proteome, severely restricting the "ligandable" space. To transcend this limitation, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach to target less nucleophilic, non-catalytic residues—specifically Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser).

Unlike sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis or reduction in biological environments, sulfonyl fluorides (SFs) exhibit exceptional thermodynamic stability. The S-F bond undergoes strictly heterolytic cleavage and resists reduction by intracellular thiols like glutathione[1]. This stability dictates a proximity-driven reaction mechanism : the SF warhead remains inert until a specific binding event places it in the precise microenvironment of a target nucleophile. The local desolvation and structural orientation lower the activation energy, enabling selective covalent bond formation (sulfonylation) without widespread off-target reactivity[2].

Physicochemical Profiling of SF Reactivity

Understanding the intrinsic reactivity of SFs against various amino acid side chains is critical for rational probe design. The reaction rate is highly dependent on the local pKa of the target residue and the hydrophobicity of the binding pocket.

Table 1: Comparative Reactivity Profile of Sulfonyl Fluorides against Amino Acid Nucleophiles

| Target Amino Acid | Nucleophilic Atom | Adduct Formed | Relative Reactivity (SuFEx) | Stability of Adduct |

| Tyrosine (Tyr) | Phenolic Oxygen (-OH) | Sulfonate Ester | High (Proximity-dependent) | Excellent |

| Lysine (Lys) | Primary Amine (-NH2) | Sulfonamide | Moderate to High | Excellent |

| Histidine (His) | Imidazole Nitrogen | Sulfonyl Imidazole | Moderate | Moderate (Prone to hydrolysis) |

| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | Low (Requires activation) | Good |

| Cysteine (Cys) | Thiol (-SH) | Thiosulfonate | Very High (Kinetic) | Poor (Highly reversible) |

Data synthesized from comprehensive profiling of Sulfur(VI) fluorides[3]. Note that while SFs react rapidly with Cys, the resulting adducts are inherently unstable, making SFs ideal for "beyond-cysteine" targeting[1].

Experimental Workflow: From Design to Validation

To ensure high scientific rigor, the development of an SF-based covalent inhibitor must follow a self-validating workflow. The following diagram illustrates the logical progression from probe design to target validation.

Logical workflow for the design and validation of sulfonyl fluoride covalent probes.

Protocol 1: In Vitro Target Validation via Intact Protein LC-MS

Purpose : To confirm covalent modification of the target protein by the SF probe and determine the stoichiometry of labeling.

Causality & Self-Validation : Intact mass spectrometry provides direct physical evidence of covalent adduct formation (+ mass of the probe minus 20 Da for HF loss). To prove that labeling is specific to the binding pocket (proximity-driven) rather than non-specific surface labeling, a competition assay using a known reversible ligand is mandatory. If the reversible ligand blocks labeling, the covalent modification is confirmed to be site-specific.

Materials :

-

Purified recombinant target protein (10-20 µM).

-

SF-Probe (10 mM stock in DMSO).

-

Reversible parent ligand (competitor).

-

Reaction Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl (Avoid Tris or primary amine buffers which may act as competing nucleophiles).

Step-by-Step Methodology :

-

Preparation of Control and Competition Reactions :

-

Reaction A (Vehicle): Protein (10 µM) + 1% DMSO.

-

Reaction B (Labeling): Protein (10 µM) + SF-Probe (50 µM).

-

Reaction C (Competition): Protein (10 µM) + Reversible Ligand (500 µM). Pre-incubate for 30 mins, then add SF-Probe (50 µM).

-

Causality Check: Pre-incubation allows the reversible ligand to occupy the binding pocket, sterically hindering the proximity-driven SuFEx reaction of the SF-probe.

-

-

Incubation : Incubate all reactions at 25°C or 37°C. Take aliquots at 1 h, 4 h, and 24 h to establish reaction kinetics.

-

Quenching : Quench the reaction by adding 1% formic acid to denature the protein and immediately halt nucleophilic attack.

-

LC-MS Analysis : Desalt the samples using a C4 ZipTip or directly inject onto a C4/C8 LC column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).

-

Data Deconvolution : Use maximum entropy deconvolution software to calculate the intact mass.

-

Expected Result: Reaction B should show a mass shift corresponding to Protein + Probe - 20 Da. Reaction C should show predominantly unmodified protein, validating site-specificity[4].

-

Protocol 2: Activity-Based Protein Profiling (ABPP) in Complex Proteomes

Purpose : To identify the exact residue modified and assess proteome-wide selectivity using an alkyne-tagged SF probe. This approach was successfully utilized to rationally target active-site tyrosine residues in the DcpS enzyme[5].

ABPP workflow utilizing CuAAC click chemistry for SuFEx-modified peptide enrichment.

Step-by-Step Methodology :

-

Cellular Labeling : Treat live cells or cell lysates (1-2 mg/mL protein) with the alkyne-tagged SF probe (1-10 µM) for 2-4 hours.

-

Causality Check: Live-cell labeling is preferred as it preserves the native conformation and multiprotein complexes, which are critical for proximity-driven SuFEx reactions.

-

-

Lysis and Click Chemistry (CuAAC) :

-

Lyse cells (if live-labeled) using 1% NP-40 buffer.

-

Add Click Reagents: Biotin-azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM).

-

React for 1 hour at room temperature.

-

Causality Check: The THPTA ligand stabilizes Cu(I) and prevents reactive oxygen species (ROS) generation, which could artificially oxidize proteins and confound MS results.

-

-

Protein Precipitation and Enrichment :

-

Precipitate proteins using cold methanol/chloroform to remove unreacted probe and click reagents.

-

Resuspend in 1% SDS, boil, and dilute to 0.2% SDS.

-

Incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (SDS, urea, PBS) to remove non-covalently bound proteins.

-

-

On-Bead Digestion and LC-MS/MS :

-

Reduce (DTT) and alkylate (Iodoacetamide) the bead-bound proteins.

-

Digest overnight with Trypsin.

-

Elute peptides and analyze via LC-MS/MS. Search for the specific mass addition of the probe-remnant on Tyr, Lys, or His residues.

-

Troubleshooting and Data Interpretation

When targeting non-catalytic residues, the most common issue is low labeling efficiency. This is rarely a failure of the SuFEx chemistry itself; rather, it indicates suboptimal proximity or orientation. If intact MS shows <10% labeling:

-

Check the linker : The distance between the reversible binding scaffold and the SO2F group must perfectly align with the target nucleophile. A mismatch of even 1-2 Å can abrogate reactivity.

-

Check the microenvironment : If the target Lys/Tyr is highly solvent-exposed, the energetic barrier for desolvation may prevent the SuFEx reaction. SFs prefer hydrophobic microenvironments where the local pKa of the nucleophile is perturbed.

References

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.[Link]

-

Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. PubMed / ACS Chemical Biology.[Link]

-

Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS.[Link]

-

Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications.[Link]

-

Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Publications.[Link]

Sources

Application Note: Activity-Based Protein Profiling (ABPP) Utilizing Sulfonyl Fluoride Probes for Proteome-Wide Target Discovery

Introduction & Scientific Rationale

Activity-based protein profiling (ABPP) is a transformative chemoproteomic technology that utilizes small-molecule probes to directly interrogate the functional state of proteins within complex biological systems[1]. While traditional ABPP has heavily relied on fluorophosphonates for serine hydrolases or acrylamides for reactive cysteines, the chemical biology toolkit has expanded significantly to address the broader "ligandable proteome"[2].

Sulfonyl fluorides (SFs) have emerged as privileged covalent warheads, offering a unique balance of biocompatibility, aqueous stability, and broad yet context-specific protein reactivity[3]. Unlike highly reactive electrophiles that indiscriminately alkylate nucleophiles, SFs operate via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. They are remarkably stable in aqueous environments—with half-lives often exceeding 4–90 hours at physiological pH—but become highly reactive when bound to a specific protein microenvironment[4]. This active-site desolvation allows SF probes to covalently modify not only catalytic serines but also context-specific threonine, lysine, tyrosine, histidine, and cysteine residues[3].

Mechanism of context-specific SuFEx reactivity of SF probes with nucleophilic residues.

Quantitative Data: Electrophile Comparison

To understand the strategic advantage of SF probes, it is critical to compare their quantitative and qualitative metrics against other standard ABPP warheads.

| Electrophilic Warhead | Primary Target Residue(s) | Aqueous Stability (pH 7.4) | Intrinsic Chemical Reactivity | Proteomic Application Focus |

| Sulfonyl Fluoride (SF) | Ser, Thr, Tyr, Lys, His, Cys | High (>4–90 hours) | Context-Dependent (Low) | Broad-spectrum profiling, Ligandability mapping |

| Fluorophosphonate (FP) | Serine (Catalytic) | Moderate | High | Serine hydrolase profiling |

| Acrylamide | Cysteine | High | Moderate to High | Kinase inhibitors, Cysteine mapping |

| Chloroacetamide | Cysteine | Moderate | High | Broad cysteine profiling |

Data synthesized from established chemical biology parameters[3],[4].

ABPP Workflow Overview

Workflow of Activity-Based Protein Profiling (ABPP) using Sulfonyl Fluoride probes.

Detailed Experimental Protocols & Causality

As a Senior Application Scientist, I emphasize that successful chemoproteomics requires understanding the why behind every step. The following protocol utilizes an alkyne-tagged SF probe for in situ target profiling, coupled with tandem orthogonal proteolysis-ABPP (TOP-ABPP) principles for LC-MS/MS analysis[5].

Phase 1: In Situ Probe Labeling & Proteome Extraction

-

Cell Culture & Treatment: Culture target cells to ~80% confluency. Treat cells with the alkyne-tagged SF probe (typically 1–10 µM) or a DMSO vehicle control for 1–4 hours at 37°C.

-

Causality:In situ labeling in live cells is prioritized over in vitro lysate labeling. Because SF reactivity relies heavily on the intact 3D protein microenvironment to activate the SuFEx chemistry[3], cell lysis prior to labeling disrupts native desolvation environments and protein-protein interactions, leading to a loss of specific targeting.

-

-

Harvest & Lysis: Wash cells with cold PBS to halt uptake. Lyse cells using PBS containing 0.1% NP-40 and protease inhibitors (EDTA-free). Probe sonication can be used to shear DNA.

-